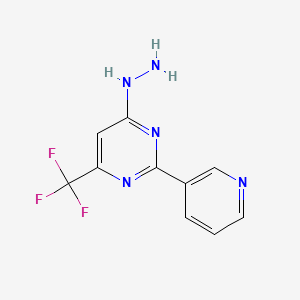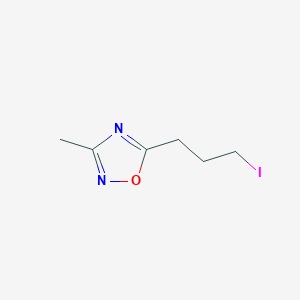
5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic organic compound that contains an oxadiazole ring substituted with a 3-iodopropyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 3-iodopropylamine with a suitable precursor of the oxadiazole ring. One common method is the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.
化学反应分析
Types of Reactions
5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodopropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups or to form new compounds.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Cyclization Reactions: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3-substituted propyl derivatives, while oxidation and reduction reactions can produce different oxadiazole derivatives with altered functional groups.
科学研究应用
5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials, including polymers and molecularly imprinted polymers (MIPs), due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
5-(3-iodopropyl)-1,2,4-oxadiazole: Lacks the methyl group, which may affect its reactivity and biological activity.
3-methyl-1,2,4-oxadiazole: Lacks the 3-iodopropyl group, which may limit its applications in substitution reactions.
5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological properties.
Uniqueness
5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of both the 3-iodopropyl and methyl groups, which confer specific reactivity and potential biological activity. The iodine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-5-8-6(10-9-5)3-2-4-7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEACCQPIYPMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
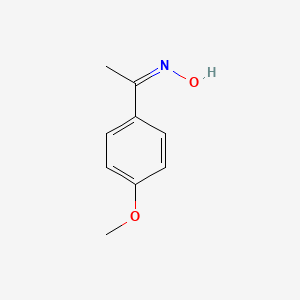
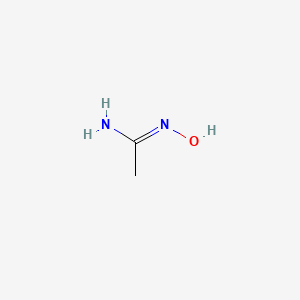
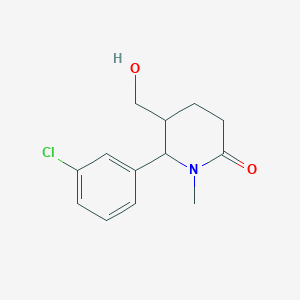
![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)
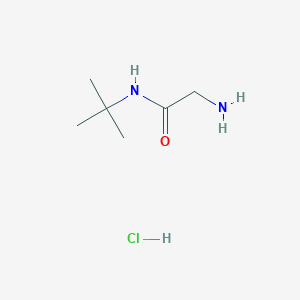
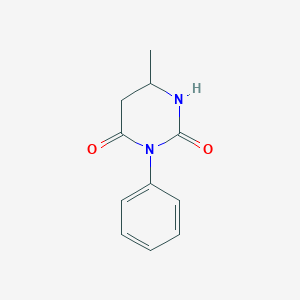
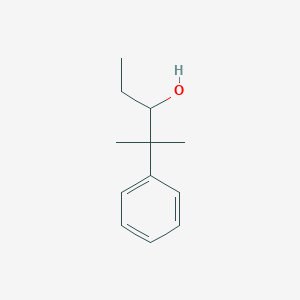
![1,4-dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B6141924.png)

![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)
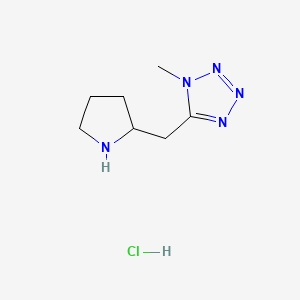
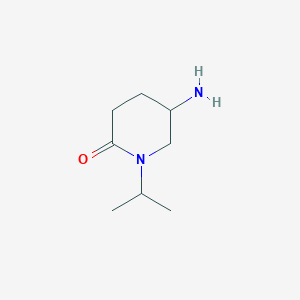
![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)
